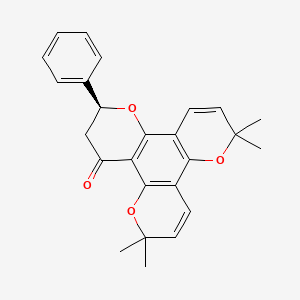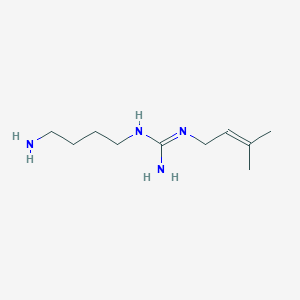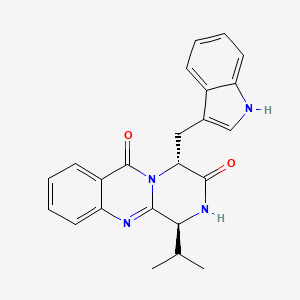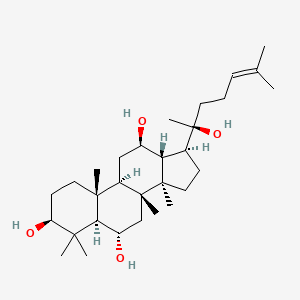
(20S)-Protopanaxatriol
概要
説明
(20S)-プロトパナキサトリオールは、朝鮮人参の有効成分であるジンセノサイドから得られる天然化合物です。 これは、ダマラン型テトラサイクリックトリテルペノイドサポゲニンであり、抗がん、抗炎症、神経保護効果を含む幅広い生物学的活性で知られています .
準備方法
合成経路と反応条件: (20S)-プロトパナキサトリオールは、糖部分を除去するジンセノサイドの加水分解によって合成することができます。このプロセスは、酸または酵素によって触媒することができます。 例えば、Mucor spinosusを用いた微生物変換は、ジンセノサイドを(20S)-プロトパナキサトリオールに変換するために用いられています .
工業生産方法: (20S)-プロトパナキサトリオールの工業生産は、通常、朝鮮人参の根からジンセノサイドを抽出し、その後加水分解して糖成分を除去することを含みます。 このプロセスは、特定の微生物株または化学触媒を用いることで、大規模生産向けに最適化することができます .
3. 化学反応解析
反応の種類: (20S)-プロトパナキサトリオールは、酸化、還元、水酸化を含むさまざまな化学反応を起こします。 例えば、Mucor spinosusによる微生物変換は、複数の水酸化および酸化代謝物の形成をもたらします .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
水酸化: 微生物酵素または化学触媒は、水酸化反応を促進することができます。
主要な生成物: これらの反応から生成される主要な生成物には、(20S)-プロトパナキサトリオールのさまざまな水酸化誘導体が含まれ、これらは強化された生物学的活性を示します .
化学反応の分析
Types of Reactions: (20S)-Protopanaxatriol undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. For example, microbial transformation by Mucor spinosus results in the formation of multiple hydroxylated and oxidized metabolites .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydroxylation: Microbial enzymes or chemical catalysts can facilitate hydroxylation reactions.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, which exhibit enhanced biological activities .
科学的研究の応用
化学: 他の生物活性化合物の合成の前駆体として役立ちます。
生物学: グルココルチコイド受容体とエストロゲン受容体を介して内皮細胞の機能を調節します.
作用機序
(20S)-プロトパナキサトリオールは、複数の分子標的と経路を通じてその効果を発揮します。
グルココルチコイド受容体とエストロゲン受容体: これらの受容体に結合し、その活性を調節し、さまざまな細胞機能に影響を与えます.
肝臓X受容体α阻害: この受容体を阻害し、脂質代謝に影響を与え、トリグリセリドの蓄積を減らします.
PI3K/AKT経路: この経路を標的とすることで、アルツハイマー病における神経新生を促進し、認知機能の障害を軽減します.
6. 類似の化合物との比較
(20S)-プロトパナキサトリオールは、その特定の生物学的活性と分子標的のために、ジンセノサイド代謝産物の中でユニークです。類似の化合物には次のものがあります。
20S-プロトパナキサジオール: 抗がん作用が似ていますが、受容体標的が異なる別のジンセノサイド代謝産物です。
ジンセノサイドRg1およびRg2: これらの化合物は構造的に類似していますが、特定の生物学的効果と受容体相互作用が異なります.
類似化合物との比較
(20S)-Protopanaxatriol is unique among ginsenoside metabolites due to its specific biological activities and molecular targets. Similar compounds include:
20S-Protopanaxadiol: Another ginsenoside metabolite with similar anti-cancer properties but different receptor targets.
Ginsenoside Rg1 and Rg2: These compounds share structural similarities but differ in their specific biological effects and receptor interactions.
特性
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-CJPZEJHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955635 | |
| Record name | Protopanaxatriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34080-08-5 | |
| Record name | (20S)-Protopanaxatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34080-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopanaxatriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034080085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopanaxatriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20S-PROTOPANAXATRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMK19P3WMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Protopanaxatriol effectively reduces melanin synthesis in melanocytes. It achieves this by inhibiting the phosphorylation of cAMP response element–binding protein (CREB). This, in turn, suppresses the expression of key melanogenic proteins: tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.
A: [] Yes, research suggests that both protopanaxadiol and protopanaxatriol can bind to the glucocorticoid receptor (GR), promoting its translocation to the nucleus. This interaction leads to the suppression of nuclear factor-kappa beta activity in GR-positive cells. Interestingly, unlike traditional glucocorticoids, protopanaxatriol doesn't appear to induce GR transactivation, potentially offering a safer alternative with fewer side effects.
ANone: Protopanaxatriol's molecular formula is C30H52O4, and its molecular weight is 476.73 g/mol.
A: [] A comprehensive study utilizing various 2D NMR techniques, including COSY, ROESY, HMQC, HMBC, and HMQC-TOCSY, has been conducted to fully assign 1H and 13C NMR chemical shifts for protopanaxatriol and nine of its glycosides. This data provides valuable insights into the structural features of these compounds.
A: While specific studies on the material compatibility and stability of protopanaxatriol are limited in the provided research, several studies highlight its formulation into self-microemulsions to enhance its bioavailability, suggesting potential stability challenges that require further investigation. []
ANone: Based on the provided research, protopanaxatriol is not recognized for having significant catalytic properties. Its applications primarily focus on its pharmacological activities.
A: [] While not extensively covered in the provided research, one study employed induced-fit docking analysis to investigate the binding of protopanaxatriol to the glucocorticoid receptor, suggesting potential avenues for further computational modeling studies.
A: [] Comparing the activity of structurally similar ginsenosides reveals that the presence of a hydroxyl group at the C-6 position significantly enhances their ability to reverse multidrug resistance. This highlights the importance of the C-6 hydroxyl group for this specific activity.
A: [] Interestingly, different protopanaxatriol-type ginsenosides, despite their structural similarities, demonstrate diverse effects on cytokine production. While some, like ginsenoside Rh1, promote a type 1 cytokine response by increasing IL-12 and IFN-gamma production, others, such as ginsenoside Rg1, favor a type 2 response by enhancing IL-4 production.
A: [] Yes, research indicates that the configuration at the C-24 position plays a crucial role in the cardioprotective activity of protopanaxatriol derivatives.
A: [] To overcome their poor solubility and extensive metabolism by intestinal cytochrome P450 enzymes, researchers have successfully developed self-microemulsions as a delivery system for protopanaxatriol and protopanaxadiol. This formulation strategy significantly improves their oral bioavailability.
ANone: The provided research papers primarily focus on the scientific aspects of protopanaxatriol and do not delve into SHE (Safety, Health, and Environment) regulations.
A: [, , , , ] Protopanaxatriol, when ingested, is metabolized extensively by intestinal bacteria. Key metabolic pathways include deglycosylation and dehydrogenation. Major metabolites include ginsenoside Rh1, ginsenoside F1, and protopanaxatriol itself. Additionally, studies have identified dehydrogenated protopanaxatriol and metabolites conjugated to aminoethylsulfonic acid.
A: [] Research shows distinct pharmacokinetic behaviors for these ginsenoside types. Protopanaxadiol ginsenosides exhibit much higher exposure levels and slower elimination compared to the faster-eliminated protopanaxatriol ginsenosides. This suggests that protopanaxadiol ginsenosides may serve as better pharmacokinetic markers.
A: [, , ] Yes, studies demonstrate that protopanaxatriol exhibits anti-tumor activity through various mechanisms. In a murine melanoma model, it was found to enhance natural killer cell cytotoxicity against tumor cells, leading to inhibited tumor growth and metastasis.
A: [] Yes, both protopanaxatriol and its derivative, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol, have shown cardioprotective effects in a rat model of myocardial ischemic injury. They achieve this by reducing oxidative stress markers and improving the antioxidant capacity of heart tissues.
A: [] While not directly investigated, research indicates that Bifidobacteria-fermented red ginseng, which enhances the absorption of protopanaxatriol, shows promise in alleviating anxiety/depression symptoms in mice. This effect is linked to the modulation of gut dysbiosis and neuroinflammation.
ANone: The provided research primarily focuses on the pharmacological activities and metabolism of protopanaxatriol. Specific information regarding resistance and cross-resistance mechanisms requires further investigation.
ANone: While the research highlights the use of self-microemulsions for enhanced bioavailability, specific studies focusing on targeted drug delivery strategies for protopanaxatriol are limited and require further investigation.
ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to protopanaxatriol.
A: [, , , , , , ] Various analytical techniques are employed to characterize and quantify protopanaxatriol and its metabolites. Common methods include: * High-performance liquid chromatography (HPLC) * Liquid chromatography-mass spectrometry (LC-MS) * Liquid chromatography-tandem mass spectrometry (LC-MS/MS) * Liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC/APCIMS) * Nuclear Magnetic Resonance (NMR) spectroscopy * Thin-layer chromatography (TLC)
ANone: Information regarding the environmental impact and degradation of protopanaxatriol is not addressed in the provided research.
A: [] Both protopanaxatriol and protopanaxadiol exhibit poor solubility, which can limit their oral bioavailability and therapeutic efficacy. This emphasizes the need for formulation strategies, such as self-microemulsions, to overcome this limitation.
A: [, ] Specific validation parameters for the analytical methods employed in some studies are mentioned, but a comprehensive discussion on method validation is limited.
ANone: The provided research focuses on scientific findings related to protopanaxatriol and doesn't delve into specific quality control and assurance measures.
ANone: The provided research focuses on various pharmacological activities of protopanaxatriol, but doesn't specifically address its immunogenicity. Further studies are needed to determine its potential to trigger immune responses.
ANone: While the research acknowledges the role of intestinal absorption in protopanaxatriol's pharmacokinetics, specific interactions with drug transporters require further investigation.
ANone: The provided research primarily focuses on protopanaxatriol's pharmacological activities and metabolism. Specific information on its biocompatibility and biodegradability is not covered.
ANone: The research papers focus on understanding protopanaxatriol itself, and comparisons with alternative compounds are not discussed.
ANone: Information regarding recycling and waste management related to protopanaxatriol is not within the scope of the provided research.
ANone: The research papers do not discuss specific research infrastructure or resources.
ANone: While ginseng's long history of medicinal use is acknowledged, a dedicated historical overview of protopanaxatriol research is not provided in the papers.
A: [] Intestinal microflora play a crucial role in metabolizing ginseng's protopanaxadiol and protopanaxatriol ginsenosides into active metabolites like compound K, ginsenoside Rh1, and protopanaxatriol itself. These metabolites often exhibit more potent pharmacological effects compared to the parent ginsenosides, highlighting the importance of understanding gut microbiota activity when studying ginseng's effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


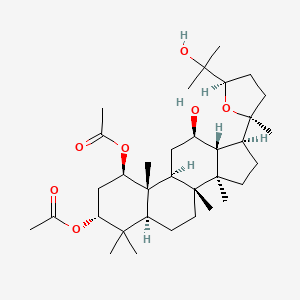

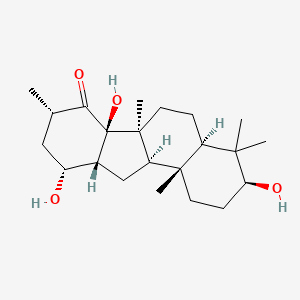
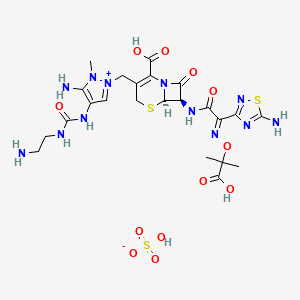
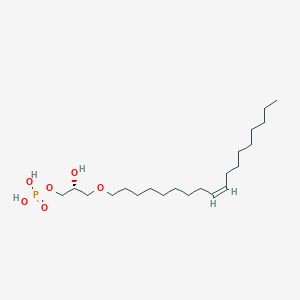

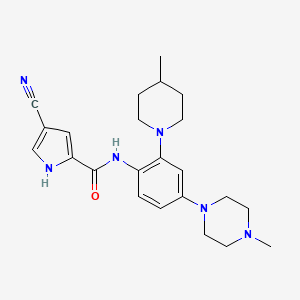
![2-tert-Butyl-4-{4-[3-(4-methyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-6-tert-butyl-pyrimidine hydrochloride](/img/structure/B1250064.png)

![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid](/img/structure/B1250069.png)
![7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid](/img/structure/B1250071.png)
